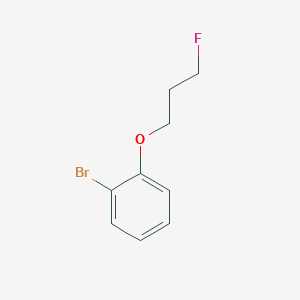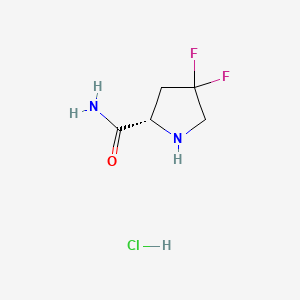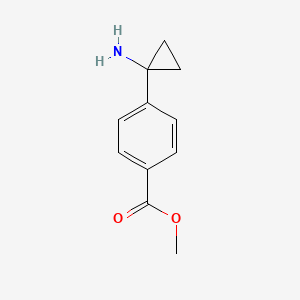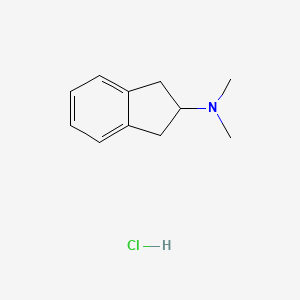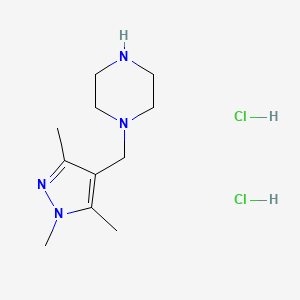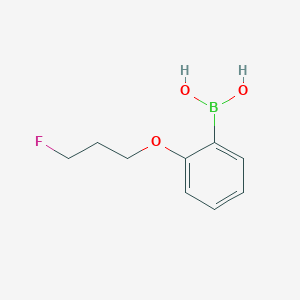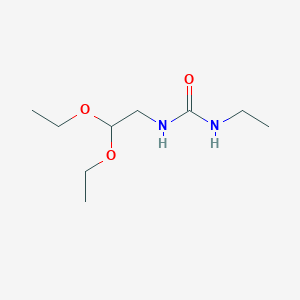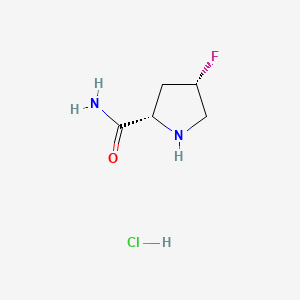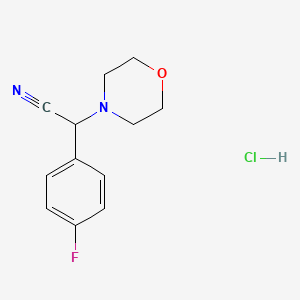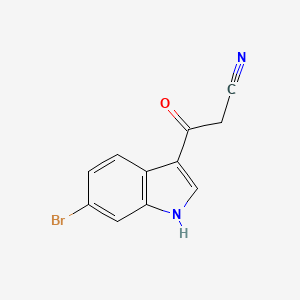
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile, or "6-bromoindoxyl nitrile" for short, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 297.2 g/mol and a melting point of 130-132 °C. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery.
Wissenschaftliche Forschungsanwendungen
6-bromoindoxyl nitrile has been studied for its potential applications in scientific research. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. In particular, it has been used to study the structure-activity relationships of various indole derivatives, such as indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxaldehyde, with various targets such as G-protein-coupled receptors and enzymes. It has also been used to study the structure-activity relationships of various indole derivatives with various cancer cell lines.
Wirkmechanismus
Target of Action
6-Bromo-3-Cyanoacetylindol, also known as 3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile, has been evaluated for its anticancer, antiangiogenic, and antioxidant activities . The compound’s primary targets are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .
Mode of Action
The compound interacts with its targets by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Biochemical Pathways
The affected pathways and their downstream effects are related to the inhibition of proangiogenic cytokines associated with tumor development . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Result of Action
The molecular and cellular effects of the compound’s action are seen in its ability to hinder the viability of certain human cancer cell lines . It also exhibits antioxidant activities, with some compounds showing significant OH radical scavenging activities .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromoindoxyl nitrile in lab experiments include its low cost and availability, its ease of synthesis, and its ability to bind to various biological targets. The limitations of using 6-bromoindoxyl nitrile in lab experiments include its lack of selectivity for certain biological targets, its potential for toxicity, and its potential for environmental contamination.
Zukünftige Richtungen
The potential future directions for 6-bromoindoxyl nitrile include further studies of its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. It could also be used as a tool in the development of new drugs and therapies for various diseases. Additionally, it could be used to study its effects on various cancer cell lines, and its potential as an anticancer agent. Finally, it could be used to study its potential use in other fields, such as toxicology and environmental science.
Eigenschaften
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESUTWLLHSUQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



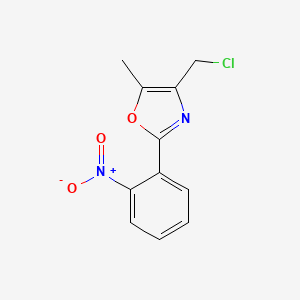
![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1390225.png)
